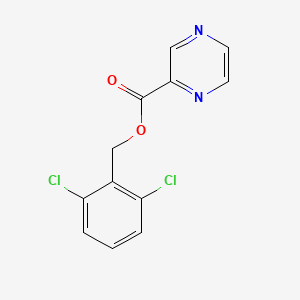

2,6-dichlorobenzyl 2-pyrazinecarboxylate

Description

Properties

IUPAC Name |

(2,6-dichlorophenyl)methyl pyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O2/c13-9-2-1-3-10(14)8(9)7-18-12(17)11-6-15-4-5-16-11/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSVULHGBBNEJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COC(=O)C2=NC=CN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichlorobenzyl 2-pyrazinecarboxylate typically involves the esterification of 2-pyrazinecarboxylic acid with 2,6-dichlorobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature until the reaction is complete, followed by purification through column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorobenzyl 2-pyrazinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Products may include 2,6-dichlorobenzoic acid and pyrazinecarboxylic acid derivatives.

Reduction: Products may include 2,6-dichlorobenzyl alcohol and pyrazinecarbinol derivatives.

Substitution: Products vary depending on the nucleophile used, leading to a range of substituted pyrazinecarboxylates.

Scientific Research Applications

2,6-Dichlorobenzyl 2-pyrazinecarboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-dichlorobenzyl 2-pyrazinecarboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dichlorobenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Table 2: Physicochemical Properties of Benzyl Esters

Functional Group Variations in Pyrazine Derivatives

Replacing the carboxylate ester with other functional groups alters applications:

- Methyl 3-bromo-6-methylpyrazine-2-carboxylate serves as a versatile intermediate in pharmaceuticals and agrochemicals due to its bromine substituent, enabling cross-coupling reactions .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2,6-dichlorobenzyl esters, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of 2,6-dichlorobenzyl esters typically involves alkylation or esterification reactions. For example, 2,6-dichlorobenzyl bromide reacts with carboxylate salts under reflux conditions in polar aprotic solvents like DMF or DMSO. Sodium carbonate is often used to deprotonate the carboxylic acid and drive the reaction forward. The high reactivity of 2,6-dichlorobenzyl bromide compared to other benzyl halides (e.g., benzyl chloride) minimizes side reactions, such as alkylation of heterocyclic nitrogen atoms, ensuring higher purity . Yield optimization requires strict control of stoichiometry, solvent choice, and reaction time.

Q. How can researchers characterize the purity and structural integrity of 2,6-dichlorobenzyl 2-pyrazinecarboxylate?

- Methodological Answer : Chromatographic techniques (HPLC-UV, GC-MS/MS) coupled with spectroscopic methods (NMR, IR) are critical. For example:

- HPLC-UV : A reverse-phase C18 column with UV detection at 254 nm can separate and quantify the compound from impurities like unreacted starting materials or byproducts .

- GC-MS/MS : Headspace solid-phase microextraction (DI-HS-SPME) is effective for volatile derivatives, enabling trace-level detection .

- NMR : and NMR confirm substitution patterns (e.g., dichlorobenzyl protons at δ 7.2–7.5 ppm, pyrazine carbons at δ 150–160 ppm) .

Q. What analytical challenges arise in detecting genotoxic impurities in 2,6-dichlorobenzyl derivatives, and how are they resolved?

- Methodological Answer : Residual benzyl halides (e.g., 2,6-dichlorobenzyl chloride) are potential genotoxins. A validated HPLC-UV method using derivatization with 1-(4-nitrophenyl)piperazine (4-NPP) enhances sensitivity. The limit of detection (LOD) for such impurities can be reduced to <1 ppm by optimizing derivatization time (30–60 min) and mobile phase composition (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing pathways during esterification of pyrazinecarboxylic acids?

- Methodological Answer : Competing pathways (e.g., hydrolysis or N-alkylation) are minimized by:

- Solvent Selection : Use anhydrous DMF to suppress hydrolysis.

- Catalysis : Add KI to enhance nucleophilicity via the Finkelstein reaction.

- Temperature Control : Reflux at 80–100°C accelerates esterification while avoiding decomposition.

Evidence from analogous syntheses shows that sodium carbonate improves yields by neutralizing HCl generated in situ, preventing acid-catalyzed side reactions .

Q. How should researchers address contradictions in IC50_{50}50 values and docking results for dichlorobenzyl derivatives targeting enzymes like collagenase?

- Methodological Answer : Discrepancies between experimental IC values and computational docking energies (e.g., Gibbs free energy) may arise from solvation effects or protein flexibility. To resolve this:

- Molecular Dynamics (MD) Simulations : Account for solvent interactions and conformational changes in the enzyme’s active site.

- Comparative Assays : Validate docking predictions with isothermal titration calorimetry (ITC) to measure binding affinities directly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.